![molecular formula C15H20ClNO2 B2898655 N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide CAS No. 2034520-79-9](/img/structure/B2898655.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in increased levels of GABA, leading to enhanced GABAergic neurotransmission. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide . .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide. One area of interest is the development of more soluble analogs of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide on neuronal function and plasticity. Additionally, there is potential for the use of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide in the treatment of other neurological disorders, such as depression and schizophrenia.
Synthesemethoden
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with ethyl 2-oxocyclopentanecarboxylate, followed by reduction, hydrolysis, and resolution of the resulting racemic mixture. The final product is obtained as a single enantiomer through chiral HPLC purification.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce seizure frequency and increase seizure threshold. In models of anxiety, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce anxiety-like behaviors and improve cognitive function. In models of addiction, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behaviors and prevent relapse.
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-13-7-3-6-12(10-13)14(18)8-9-17-15(19)11-4-1-2-5-11/h3,6-7,10-11,14,18H,1-2,4-5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWZQAHWBLPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.